molecular formula C12H8F3N B14131565 2-(3-Trifluoromethylphenyl)pyridine

2-(3-Trifluoromethylphenyl)pyridine

Cat. No.: B14131565
M. Wt: 223.19 g/mol
InChI Key: SYYLZPZMUSNHKU-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is notable for its unique chemical properties, which are largely attributed to the trifluoromethyl group. The presence of fluorine atoms imparts distinct physical and chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods: Industrial production often employs direct fluorination methods or the building-block method, depending on the desired target compound. The choice of method is influenced by factors such as the identity of the target compound and the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Phosphorus oxychloride in dichloromethane.

    Reduction: Hydrogen and palladium on carbon (H2NNH2-Pd/C).

    Substitution: Trichloromethyl-pyridine.

Major Products Formed: The major products formed from these reactions include various derivatives of 2-(3-(Trifluoromethyl)phenyl)pyridine, such as chloroderivatives and oxides .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, thereby influencing various biological processes. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with other molecules .

Comparison with Similar Compounds

Comparison: 2-(3-(Trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties compared to other similar compounds. This unique structure enhances its reactivity and makes it particularly valuable in the synthesis of complex molecules .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYLZPZMUSNHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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